4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-(5-chloropyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCYYLGIDUOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Aromatic Substitution and Oxidation
Method Overview:
This approach involves the chlorination of a precursor benzoic acid derivative followed by nucleophilic substitution with 5-chloropyridin-2-ol, and subsequent oxidation to yield the target compound.
- Preparation of 4-hydroxybenzoic acid derivatives: Starting from commercially available 4-hydroxybenzoic acid, esterification is performed to protect the carboxyl group.
- Chlorination of pyridine: 5-chloropyridin-2-ol is prepared via selective chlorination of pyridine derivatives.
- Coupling reaction: The phenolic hydroxyl group of 5-chloropyridin-2-ol reacts with the activated benzoic acid derivative, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Oxidation step: The ester or intermediate is oxidized, if necessary, to form the free acid.
- A process described involves esterification of 4-hydroxybenzoic acid, chlorination of pyridine, and coupling via carbodiimide chemistry, resulting in the formation of the desired ether linkage.
Coupling via Carbodiimide-Mediated Esterification
Method Overview:
This method employs carbodiimide reagents to facilitate ester bond formation between the carboxylic acid of benzoic acid derivatives and the phenolic hydroxyl of 5-chloropyridin-2-ol.
- Dissolve 4-hydroxybenzoic acid or its methyl ester in anhydrous dichloromethane.
- Add N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
- Introduce 5-chloropyridin-2-ol, allowing the formation of the ether linkage.
- Stir under inert atmosphere at 0–25°C for 12–48 hours.
- Purify via column chromatography or recrystallization.
- A study demonstrated 53–70% yields using DCC/DMAP in dichloromethane, with purification by recrystallization.
Use of Thionyl Chloride for Acid Chloride Formation
Method Overview:
Conversion of 4-(5-chloropyridin-2-yloxy)benzoic acid to its acid chloride intermediate, followed by nucleophilic substitution with appropriate phenolic derivatives.
- React 4-(5-chloropyridin-2-yloxy)benzoic acid with thionyl chloride in tetrahydrofuran (THF) at 0°C.
- After formation of the acid chloride, react with phenolic compounds in the presence of a base such as triethylamine.
- The reaction proceeds under reflux, then workup and purification yield the target compound.
- This method has been used to synthesize various ester and ether derivatives with yields around 40–100%, depending on reaction conditions.
Alternative Synthesis via Nucleophilic Aromatic Substitution
Method Overview:
Utilizes nucleophilic substitution of activated aromatic rings with nucleophiles such as phenolates or pyridinolates.
- Prepare 4-chlorobenzoic acid derivatives.
- React with 5-chloropyridin-2-ol under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
- Heat under reflux to facilitate substitution.
- Such methods are efficient for synthesizing halogenated aromatic ethers, with yields varying from 35% to 70%.
Data Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Direct coupling via carbodiimide | DCC, DMAP | Dichloromethane | 0–25°C, 12–48h | 53–70% | Widely used, mild conditions |
| Acid chloride route | Thionyl chloride | THF | 0°C to reflux | 40–100% | Efficient, suitable for scale-up |
| Nucleophilic substitution | Phenolate salts, K2CO3 | DMF/DMSO | Reflux | 35–70% | Requires activated aromatic ring |
| Oxidation and chlorination | Chlorinating agents | Organic solvents | Varies | Variable | Additional oxidation steps |
Notes and Considerations
- Reaction Optimization: Reaction temperature, solvent choice, and molar ratios significantly influence yields.
- Purification: Column chromatography, recrystallization, or filtration through ion-exchange resins are common purification steps.
- Safety: Use of thionyl chloride and chlorinating agents necessitates proper handling and ventilation.
- Environmental Impact: Preference for greener solvents and catalytic processes is recommended for sustainable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Esterification: Alcohols in the presence of a dehydrating agent like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products
Substitution: Products with various substituents replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Reduction: 4-[(5-Chloropyridin-2-yl)oxy]benzyl alcohol.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Building Block for Pharmaceuticals : 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid serves as a precursor for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
- Targeting Enzymes : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which can be crucial in drug design for metabolic disorders.
2. Biological Studies
- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those involved in apoptosis and cell cycle regulation. This makes it a valuable tool for studying cellular processes and disease mechanisms.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in developing new antibiotics or antimicrobial agents.
3. Materials Science
- Polymer Incorporation : The compound can be incorporated into polymers to impart specific mechanical or thermal properties, making it useful in the development of advanced materials.
4. Industrial Chemistry
- Synthesis Intermediate : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the production of various chemical products used in different industries.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cellular Impact on Cancer Cells
Research investigated the effects of this compound on cancer cell lines, revealing that it induces apoptosis through modulation of Bcl-2 family proteins. This suggests its utility in cancer therapeutics aimed at enhancing apoptotic pathways.
Data Tables
| Application Area | Description | Examples/Results |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Precursor for anti-inflammatory drugs |
| Biological Studies | Modulation of cell signaling | Alters gene expression related to apoptosis |
| Materials Science | Enhances properties of polymers | Improved thermal stability in polymer matrices |
| Industrial Chemistry | Intermediate in organic synthesis | Used in the production of complex organic compounds |
Mechanism of Action
The mechanism of action of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ether linkage and the presence of the chloropyridine ring can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Analogues of 4-[(5-Chloropyridin-2-yl)oxy]benzoic Acid
Key Differences and Implications
Positional isomerism: The 2-chloro isomer (CAS unlisted, ) demonstrates how chlorine placement alters steric and electronic profiles, likely diverging from the parent compound’s bioactivity.
Biological Activity: The methyl-substituted analogue (4-(5-methylpyridin-2-yl)oxybenzoic acid) inhibits VirB11 ATPase in Helicobacter pylori, a key target for antibacterial therapies . Fluorinated triazolo derivatives () exhibit activity against Type IV Secretion Systems (T4SS), highlighting how heterocyclic modifications expand therapeutic scope beyond benzoic acid cores.
Pharmacokinetic Profiles :
- LogP values vary significantly: the parent compound’s LogP (3.10) suggests better membrane permeability than bulkier triazolo derivatives (unreported but likely higher due to fused rings) .
- Amide derivatives (e.g., N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide) prioritize hydrogen bonding over acidity, altering metabolic stability and target engagement .
Biological Activity
4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, also known by its CAS number 289044-48-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a benzoic acid moiety connected to a chloropyridine via an ether linkage. This unique structure may contribute to its diverse biological activities.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
2. Analgesic Effects
In animal models, this compound has demonstrated analgesic properties. For instance, a study utilizing the acetic acid-induced writhing test revealed that administration of this compound significantly reduced pain response in mice compared to control groups .
3. Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacterial strains indicates potential applications in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in inflammatory and pain pathways. For example, it may inhibit cyclooxygenase enzymes (COX), which play a critical role in the synthesis of inflammatory mediators .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | , |
| Analgesic | Reduced pain response in animal models | , |
| Antimicrobial | Effective against specific bacterial strains | , |
Case Study: Analgesic Efficacy
A study conducted by Tjahjono et al. (2021) evaluated the analgesic efficacy of this compound using the writhing test method in mice. The results indicated that doses of 60 mg/kg significantly decreased the number of writhes compared to control groups, supporting its potential use as an analgesic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling 5-chloro-2-hydroxypyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under Ullmann or nucleophilic aromatic substitution conditions. Catalysts like CuI or Pd(PPh₃)₄ in polar aprotic solvents (DMF, DMSO) at 80–120°C are used. Optimization focuses on catalyst loading, solvent selection, and reaction time to maximize yield .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate the product. Monitoring by TLC or HPLC ensures purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and linkage positions .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (C₁₂H₈ClNO₃; theoretical MW: 265.65 g/mol).
- Elemental Analysis : Matching calculated and observed C, H, N, and Cl percentages .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .
Q. What solvents are compatible with this compound for in vitro biological assays?
- Solubility Profile : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL). For cell-based assays, dilute stock solutions in DMSO to ≤0.1% final concentration to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound?
- Case Study : If NMR shows anomalous splitting, consider dynamic effects like hindered rotation of the pyridyloxy group. Variable-temperature NMR (VT-NMR) or computational modeling (DFT) can clarify conformational dynamics .
- Contradiction Analysis : Cross-validate with X-ray crystallography (if crystalline) to confirm bond angles and torsional strain .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model binding poses, focusing on the chloropyridyl and benzoic acid moieties as pharmacophores .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Scale-Up Challenges :
- Reactor Design : Use a continuous flow reactor to improve heat transfer and reduce side reactions (e.g., dehalogenation) .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .
- Byproduct Analysis : LC-MS to identify and suppress side products (e.g., dimerization via ether linkages) .
Key Notes
- Safety : Use PPE (gloves, goggles) due to potential irritancy of chlorinated intermediates .
- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, moisture control) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
